Icos-2-enoic acid

Description

Properties

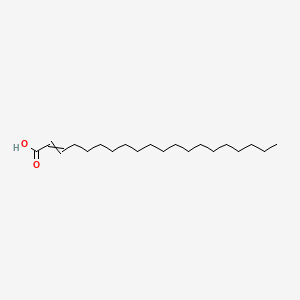

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

icos-2-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |

InChI Key |

FIKTURVKRGQNQD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Icos-2-enoic acid can be synthesized through various methods, including the partial hydrogenation of polyunsaturated fatty acids. One common approach involves the selective hydrogenation of eicosapentaenoic acid, which contains multiple double bonds, to produce this compound with a single double bond at the second position. This process typically requires a catalyst, such as palladium on carbon, and controlled reaction conditions to achieve the desired selectivity.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fish oils or other natural sources rich in polyunsaturated fatty acids. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to selectively reduce the number of double bonds in the fatty acid chains. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrogenation

The cis double bond undergoes catalytic hydrogenation to yield saturated eicosanoic acid (arachidic acid):

Reaction:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) or Raney Ni | |

| Conditions | H₂ gas (1–3 atm), 25–80°C | |

| Yield | >95% |

Hydrogenation proceeds via syn addition, retaining stereochemical integrity until saturation. The reaction is critical for modifying lipid physical properties .

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidative cleavage:

Ozonolysis

Cleavage of the Δ² double bond produces formic acid and octadecanal, which oxidizes further to octadecanoic acid:

Reaction:

| Parameter | Details | Source |

|---|---|---|

| Reagents | Ozone, reductive workup (Zn/H₂O) | |

| Key Intermediates | Ozonide, aldehyde |

Epoxidation

Peracid-mediated epoxidation forms a 2,3-epoxide:

Reaction:

| Parameter | Details | Source |

|---|---|---|

| Typical Reagent | mCPBA (meta-chloroperbenzoic acid) | |

| Stereoselectivity | Retains cis geometry |

Halogenation

Electrophilic addition of halogens occurs at the double bond:

Reaction (Bromination):

| Parameter | Details | Source |

|---|---|---|

| Mechanism | Anti addition via bromonium ion | |

| Conditions | CCl₄ or CH₂Cl₂, 0–25°C |

The reaction is stereospecific, producing vicinal dibromides with defined configurations .

Isomerization

The cis double bond isomerizes to trans under thermal or catalytic conditions:

Reaction:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Iodine, UV light, or thiyl radicals | |

| Equilibrium | Favors trans isomer at high temps |

Esterification and Derivatization

The carboxylic acid group forms esters, amides, or salts:

Esterification Example:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | H₂SO₄ or DCC/DMAP | |

| Applications | Surfactants, polymer precursors |

Synthetic Routes

A plausible synthesis involves:

Scientific Research Applications

Icos-2-enoic acid has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives and as a model compound for studying fatty acid metabolism.

Biology: this compound is used in studies related to lipid metabolism and the role of fatty acids in cellular processes.

Medicine: Research on this compound includes its potential therapeutic effects in conditions related to lipid metabolism disorders and inflammation.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of icos-2-enoic acid involves its incorporation into cellular membranes and its role in modulating lipid metabolism. The double bond in this compound affects the fluidity and function of cell membranes, influencing various cellular processes. Additionally, this compound can be metabolized to produce signaling molecules that regulate inflammation and other physiological responses .

Comparison with Similar Compounds

Oleic Acid: An 18-carbon monounsaturated fatty acid with a double bond at the ninth position.

Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five double bonds.

Arachidonic Acid: A 20-carbon polyunsaturated fatty acid with four double bonds.

Comparison:

Uniqueness: Icos-2-enoic acid is unique due to its specific double bond position at the second carbon, which distinguishes it from other long-chain fatty acids. This structural feature influences its chemical reactivity and biological functions.

Oleic Acid: While both are monounsaturated fatty acids, oleic acid has a shorter carbon chain and a different double bond position, affecting its physical properties and biological roles.

Eicosapentaenoic Acid and Arachidonic Acid: These polyunsaturated fatty acids have multiple double bonds, making them more reactive and involved in different metabolic pathways compared to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.